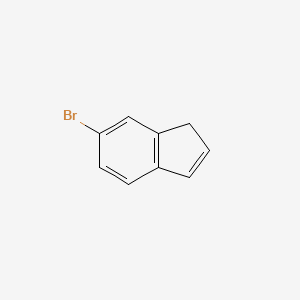

6-溴-1H-茚

描述

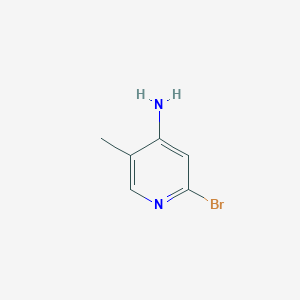

6-Bromo-1H-indene is a brominated derivative of indene, a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene ring. The addition of a bromine atom at the 6-position of the indene ring system can significantly alter its chemical and physical properties, as well as its reactivity, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of brominated indene derivatives has been explored in various studies. For instance, the synthesis of photochromic brominated biindene diones has been reported, where bromine atoms were introduced into the methyl group on the benzene rings of biindenylidenedione, leading to a change in properties . Another study focused on the synthesis of 6-bromo-5,8-dimethylisoquinoline, which involved 5-bromo-4,7-dimethylindene as an intermediate . These syntheses highlight the versatility of brominated indenes as intermediates in the preparation of more complex organic molecules.

Molecular Structure Analysis

The molecular structure of brominated indene derivatives can be complex, as demonstrated by the single-crystal analysis of a dibromomethyl biindene dione . The crystal structure analysis revealed a defective tightness in the molecular arrangement compared to its precursor. This suggests that the introduction of bromine atoms can lead to significant changes in the molecular packing and, potentially, the solid-state properties of these compounds.

Chemical Reactions Analysis

Brominated indenes can undergo various chemical reactions, particularly due to the presence of the reactive bromine atom. For example, the co-pyrolysis of brominated octafluoroindane thiols with tetrafluoroethylene resulted in the formation of dodecafluoro-indeno[5,6-b]thiophene, showcasing the reactivity of brominated indenes under heat-induced conditions . The bromine atom in these molecules can act as a leaving group or participate in radical reactions, leading to diverse reaction pathways and products.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated indenes are influenced by the presence of the bromine atom. The study of photochromic and photomagnetic properties of brominated biindene diones revealed that the substitution of hydrogen atoms by bromines significantly affected these properties . Additionally, the crystal structure of a brominated azobenzene compound provided insights into the conformation and intramolecular interactions within the molecule, which are crucial for understanding its stability and reactivity .

科学研究应用

1. 有机化学中的应用

6-溴-1H-茚是有机合成和化学反应中的重要化合物。它已被用作生成环状艾伦的前体,环状艾伦是合成各种有机化合物的关键中间体。例如,茚的溴氟卡宾加成物已被用于通过 Doering-Moore-Skattebol 反应生成异萘 (Christl 等人,2006)。此外,6-溴-1H-茚已用于合成光致变色化合物,对光响应材料的发展产生了重大影响 (Chen 等人,2010)。

2. 在聚合催化中的用途

在聚合领域,6-溴-1H-茚衍生物已被用于合成新型配体。然后将这些配体应用于烯烃聚合催化,展示了该化合物在新催化体系开发中的作用 (Lebedev 等人,2009)。

3. 金属配合物的合成

该化合物在合成茚基金属配合物中发挥了重要作用,特别是与钼和钨。这些配合物在催化和有机金属化学中具有潜在应用 (Honzíček 等人,2010)。

4. 功能化衍生物的开发

6-溴-1H-茚的功能化导致各种衍生物的合成。这些衍生物在化学的不同领域有应用,例如合成宝石二氟化合物,这在药物化学和材料科学中很有价值 (Zhang 等人,2014)。

5. 光化学和光谱学研究

6-溴-1H-茚衍生物因其光致变色和光致磁性而被研究,表明它们在开发光响应材料和分子电子学方面的潜力 (Chen 等人,2010)。此外,这些化合物的核磁共振分析提供了对其分子结构的见解,有助于设计具有特定性质的新化合物 (Spiteller 等人,2002)。

属性

IUPAC Name |

6-bromo-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Br/c10-9-5-4-7-2-1-3-8(7)6-9/h1-2,4-6H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRDZFUEYJFWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506649 | |

| Record name | 6-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromo-1H-indene | |

CAS RN |

33065-61-1 | |

| Record name | 6-Bromoindene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33065-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-2-acetonitrile](/img/structure/B1280512.png)

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)

![Bicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B1280537.png)